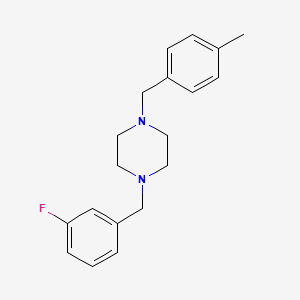![molecular formula C17H17N3O B5708265 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an attractive candidate for various research projects.
科学的研究の応用
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases. In cancer research, 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been used in drug discovery projects to identify potential drug targets and lead compounds.
作用機序
The exact mechanism of action of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of inflammatory cytokines, the modulation of ion channels, and the activation of antioxidant pathways. Additionally, this compound has been shown to interact with various proteins and enzymes, including the tumor suppressor protein p53 and the enzyme monoamine oxidase.
Biochemical and Physiological Effects:
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and reduce oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, including the ability to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its versatility in various research applications. This compound has been shown to have potential in multiple fields, making it an attractive candidate for interdisciplinary research projects. However, one limitation of this compound is its potential toxicity. In vitro studies have demonstrated that high concentrations of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be cytotoxic, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other proteins and enzymes. Finally, the potential toxicity of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine should be further investigated to determine safe concentrations for use in various experiments.
In conclusion, 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with unique properties that make it an attractive candidate for various scientific research projects. This compound has been studied for its potential applications in neuroscience, cancer research, and drug discovery. While the exact mechanism of action is not fully understood, this compound has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential uses and limitations of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in various research fields.
合成法
The synthesis of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a multi-step process that involves the reaction of various chemical compounds. The exact procedure can vary depending on the desired purity and yield of the final product. However, the general steps involve the reaction of a pyridine derivative with a substituted phenyl isocyanate, followed by the formation of an oxadiazole ring through cyclization.
特性
IUPAC Name |
5-(4-tert-butylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)14-8-6-12(7-9-14)16-19-15(20-21-16)13-5-4-10-18-11-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCGSEBPIRIIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)

![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)


![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)